molecular formula C18H22N2O2 B4037292 N-[4-(dimethylamino)phenyl]-2-phenoxybutanamide

N-[4-(dimethylamino)phenyl]-2-phenoxybutanamide

Cat. No.: B4037292
M. Wt: 298.4 g/mol
InChI Key: FCIPZMSIATZNGQ-UHFFFAOYSA-N
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Description

N-[4-(dimethylamino)phenyl]-2-phenoxybutanamide is an organic compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound features a dimethylamino group attached to a phenyl ring, which is further connected to a phenoxybutanamide moiety. The unique structure of this compound allows it to participate in various chemical reactions and exhibit distinct properties.

Scientific Research Applications

N-[4-(dimethylamino)phenyl]-2-phenoxybutanamide has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dimethylamino)phenyl]-2-phenoxybutanamide typically involves the reaction of 4-(dimethylamino)benzaldehyde with 2-phenoxybutanamide under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. Common reagents used in the synthesis include acetic anhydride, pyridine, and sodium hydroxide .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as recrystallization and chromatography to purify the final product .

Chemical Reactions Analysis

Types of Reactions

N-[4-(dimethylamino)phenyl]-2-phenoxybutanamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-[4-(dimethylamino)phenyl]-2-phenoxybutanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 4-(dimethylamino)phenyldiphenylphosphine
  • 4-(dimethylamino)phenylvinylquinoxalines
  • 4-(dimethylamino)phenylmethylaniline

Uniqueness

N-[4-(dimethylamino)phenyl]-2-phenoxybutanamide stands out due to its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit distinct properties. Its versatility makes it valuable in various scientific and industrial applications .

Properties

IUPAC Name

N-[4-(dimethylamino)phenyl]-2-phenoxybutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-4-17(22-16-8-6-5-7-9-16)18(21)19-14-10-12-15(13-11-14)20(2)3/h5-13,17H,4H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCIPZMSIATZNGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)N(C)C)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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